HDAC Isoform Selectivity vs. Benzamides
N-(2-Aminophenyl)acrylamide demonstrates a distinct HDAC inhibition profile compared to its benzamide analog. In a direct enzymatic assay, the compound shows an IC₅₀ of 20 nM against Aminopeptidase N (APN) [1], while exhibiting no significant inhibition of HDAC1/2 (IC₅₀ > 100,000 nM) in a human HeLa cell nuclear extract [2]. This contrasts with the broader class I HDAC inhibition typically observed for N-(2-aminophenyl)benzamide derivatives like Entinostat, which exhibit IC₅₀ values in the low micromolar to nanomolar range against HDAC1, HDAC2, and HDAC3 . This stark selectivity difference, quantified by a >5,000-fold selectivity window for APN over HDAC1/2, is a critical point of differentiation.
| Evidence Dimension | In vitro enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM (APN); >100,000 nM (HDAC1/2) |
| Comparator Or Baseline | Entinostat (N-(2-aminophenyl)benzamide class) exhibits IC₅₀ ~100-500 nM for Class I HDACs (HDAC1/2/3) |
| Quantified Difference | Target compound is >5,000-fold selective for APN over HDAC1/2, while comparator is a potent, non-selective Class I HDAC inhibitor. |
| Conditions | Porcine kidney microsomes for APN; Human HeLa cell nuclear extract for HDAC1/2 |
Why This Matters
This extreme selectivity profile is essential for applications where APN inhibition is desired without concurrent epigenetic modulation via HDAC1/2, preventing off-target biological effects and confounding experimental results.
- [1] BindingDB. BDBM50144944. IC₅₀ = 20 nM for Aminopeptidase N (APN) in porcine kidney microsomes. View Source
- [2] BindingDB. BDBM50144944. IC₅₀ > 100,000 nM for HDAC1/2 in human HeLa cell nuclear extract. View Source
